(S)-1-(6-methylpyridin-2-yl)ethanol
Overview
Description
(S)-1-(6-methylpyridin-2-yl)ethanol is a chiral alcohol with a pyridine ring substituted with a methyl group at the 6-position and an ethanol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-1-(6-methylpyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of (S)-1-(6-methylpyridin-2-yl)ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient production of the compound on a larger scale while maintaining high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-methylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to (S)-1-(6-methylpyridin-2-yl)ethanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction of the alcohol can yield (S)-1-(6-methylpyridin-2-yl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products Formed
Oxidation: (S)-1-(6-methylpyridin-2-yl)ethanone
Reduction: (S)-1-(6-methylpyridin-2-yl)ethane
Substitution: Various substituted pyridines depending on the reagent used.
Scientific Research Applications
(S)-1-(6-methylpyridin-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(6-methylpyridin-2-yl)ethanol depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal centers through its nitrogen and oxygen atoms. This interaction can influence the reactivity and properties of the metal complex. In biological systems, the compound may interact with enzymes or receptors, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
®-1-(6-methylpyridin-2-yl)ethanol: The enantiomer of (S)-1-(6-methylpyridin-2-yl)ethanol, with similar chemical properties but different biological activities.
6-methyl-2-pyridinemethanol: A related compound with a hydroxyl group at the 2-position instead of the 1-position.
2-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinazolin-4-amine: A compound with a similar pyridine ring structure but different functional groups and applications.
Uniqueness
This compound is unique due to its chiral nature and specific substitution pattern, which confer distinct reactivity and interactions compared to its analogs. Its ability to act as a chiral building block and ligand makes it valuable in various fields of research and industry.
Properties
IUPAC Name |
(1S)-1-(6-methylpyridin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5,7,10H,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPLROKJXHCPLY-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)[C@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204244-69-9 | |
Record name | (1S)-1-(6-methylpyridin-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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